molecular formula C27H27F3N2O4 B605370 AM-211 CAS No. 1175526-27-8

AM-211

Cat. No. B605370
M. Wt: 500.51
InChI Key: OPXIRFWNLBDKQB-UHFFFAOYSA-N
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Description

AM-211 is a novel and potent antagonist of the prostaglandin D2 receptor type 2 . It is active in animal models of allergic inflammation . AM-211 has high affinity for human, mouse, rat, and guinea pig DP2 and it shows selectivity over other prostanoid receptors and enzymes .


Molecular Structure Analysis

The chemical formula of AM-211 is C27H26F3N2NaO4 . Its exact mass is 522.17 and its molecular weight is 522.500 . The elemental analysis shows that it contains Carbon (62.07%), Hydrogen (5.02%), Fluorine (10.91%), Nitrogen (5.36%), Sodium (4.40%), and Oxygen (12.25%) .

Scientific Research Applications

  • Grey Incidence Analysis Method in University '211 Project' : This study discusses the use of grey incidence analysis in managing the '211 Project' at universities, focusing on factors like training young and middle-aged academic backbones and handling state-level scientific and technological tasks (Li Zhen-yang, 2010).

  • European COST 211 Framework for Interactive Multimedia Services : This research explores key topics like content extraction and search in interactive multimedia, within the framework of the European COST 211. It emphasizes the role of image and video sequence analysis and segmentation in MPEG-4 and MPEG-7 multimedia applications (Aydin Alatan et al., 1998).

  • Analysis Method for 211At Using α-Scintillation Camera System : This study proposes a method for analyzing the radioactivity and chemical forms of artificially produced 211At, important for medical applications, using an α-scintillation camera system with thin-layer chromatography (M. Segawa et al., 2020).

  • Characterisation of Cerium Dioxide NM-211 : This report details the physico-chemical characterization of manufactured nano cerium dioxide, NM-211, from a single batch. The study is significant for nanosafety research and understanding the (eco)toxicological properties of nanomaterials (S. Charanjeet et al., 2014).

  • Production and Availability of Astatine-211 for Targeted Alpha Therapy : This paper discusses the production and limited availability of Astatine-211, a promising alpha emitter for targeted alpha-particle therapy. It details the production process and challenges related to its availability (M. Zalutsky & M. Pruszyński, 2011).

  • Nuclear Data Sheets for A = 211 : These data sheets provide evaluated spectroscopic data for 11 known nuclides of mass 211. They include information on decay characteristics, isomers, and other nuclear properties relevant to various scientific fields (Balraj Singh et al., 2013).

Safety And Hazards

While specific safety and hazard information for AM-211 is not available, it’s important to note that handling any chemical compound requires appropriate safety measures. This includes using personal protective equipment, working in a well-ventilated area, and following proper storage and disposal guidelines .

properties

IUPAC Name

2-[3-[2-[[benzylcarbamoyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F3N2O4/c1-3-32(26(35)31-16-18-7-5-4-6-8-18)17-20-15-21(27(28,29)30)10-11-22(20)23-13-19(14-25(33)34)9-12-24(23)36-2/h4-13,15H,3,14,16-17H2,1-2H3,(H,31,35)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXIRFWNLBDKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)O)OC)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151807
Record name AM-211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AM-211

CAS RN

1175526-27-8
Record name AM-211
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175526278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-211
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB129M7SZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

[2′-(3-benzyl-1-ethyl-ureidomethyl)-6-methoxy-4′-trifluoromethyl-biphenyl-3-yl]-acetic acid methyl ester (0.1 g) in THF (2 mL) was treated with 1N aqueous LiOH (2 mL) for 2 hours at room temperature. The mixture was acidified with 1N aqueous HCl and extracted three times with EtOAc. The combined organic layers were dried and concentrated, and the residue was purified by preparative HPLC to give [2′-(3-benzyl-1-ethyl-ureidomethyl)-6-methoxy-4′-trifluoromethyl-biphenyl-3-yl]-acetic acid. M+H is 501.
Name
[2′-(3-benzyl-1-ethyl-ureidomethyl)-6-methoxy-4′-trifluoromethyl-biphenyl-3-yl]-acetic acid methyl ester
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

[2′-(3-Benzyl-1-ethyl-ureidomethyl)-6-methoxy-4′-trifluoromethyl-biphenyl-3-yl]-acetic acid ethyl ester (46.57 g) in THF (470 mL) and ethanol (370 mL) was treated with 1N aqueous NaOH (2 mL) for 45 minutes at room temperature. The mixture was acidified with 1N aqueous HCl (270 mL) and extracted three times with dichloromethane, the organics were dried with magnesium sulfate, filtered and concentrated, and the residue was purified by preparative HPLC to give [2′-(3-benzyl-1-ethyl-ureidomethyl)-6-methoxy-4′-trifluoromethyl-biphenyl-3-yl]-acetic acid.
Name
[2′-(3-Benzyl-1-ethyl-ureidomethyl)-6-methoxy-4′-trifluoromethyl-biphenyl-3-yl]-acetic acid ethyl ester
Quantity
46.57 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
470 mL
Type
solvent
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Name
Quantity
270 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
1,720
Citations
P Norman - Expert Opinion on Therapeutic Patents, 2011 - Taylor & Francis
… of AM-461 from AM-211. These … AM-211 and AM-461 through Phase I studies, it is useful to compare the data presented in this application on AM-461 with the available data on AM-211. …
Number of citations: 6 www.tandfonline.com
F Salamini, TC Osborn, J Paal, A Palloix… - Molecular …, 2004 - search.proquest.com
Author Index Volume 13 2004 Author Index Volume 13 2004 Full Text Molecular Breeding 13: 389–390, 2004. 389 Author Index Volume 13 2004 Akutsu, M., 69 Andersen, C., 37 Angosto …
Number of citations: 3 search.proquest.com
JHK Liu, RN Weinreb - Investigative Ophthalmology & Visual …, 2010 - iovs.arvojournals.org
… Phase timings were 6:35 AM ± 202 min and 5:31 AM ± 211 min for the younger group in the sitting and supine body positions, respectively. Compared to younger subjects, older …
Number of citations: 0 iovs.arvojournals.org
J Popłoński, S Sordon, T Tronina, A Bartmańska… - Journal of Molecular …, 2015 - Elsevier
… glaucus AM 211 and A. niger UPF 724 were capable of transforming α-NF (1) and/or β-NF (2). These microorganisms were chosen for screening studies for their metabolic potential to …
Number of citations: 8 www.sciencedirect.com
K Nassau, JW Shiever, BE Prescott… - Journal of Solid State …, 1974 - Elsevier
The Ln(IO 3 ) 3 xH 2 O compounds of Eu-Lu, including Y, were prepared by precipitation, thermal decomposition, and by crystallization from the gel, from ambient and boiling water, and …
Number of citations: 38 www.sciencedirect.com
P Ward, D D'Cruz - Ibis, 1968 - Wiley Online Library
The thymus gland is a conspicuous organ in the neck or thorax of warm-blooded vertebrates, but its function is poorly understood. In both birds and mammals it is generally stated to be …
Number of citations: 32 onlinelibrary.wiley.com
P Norman - Expert opinion on investigational drugs, 2014 - Taylor & Francis
… : AM-211 and AM-461 (Figure 3). Both had completed phase I studies by the end of 2009; further progress appears to be contingent on the outlicensing of these assets. AM-211 … AM-211 …
Number of citations: 47 www.tandfonline.com
H mendaÂriz - Applied Catalysis A: General, 2001
Number of citations: 0
JP Johnson, DW Kane, JN Katz, S Kawashima…
Number of citations: 0
R Stone - Mathematics in the social sciences and other essays, 1966
Number of citations: 2

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